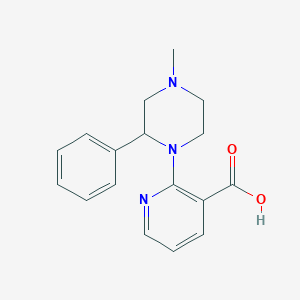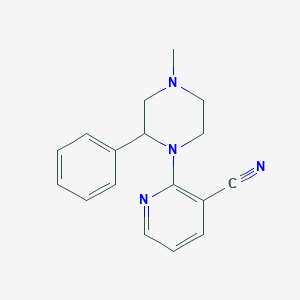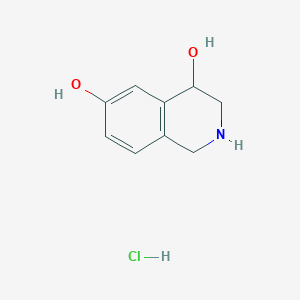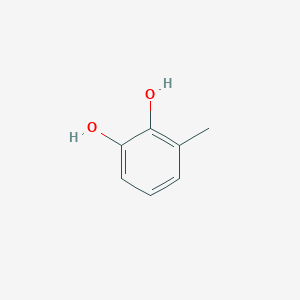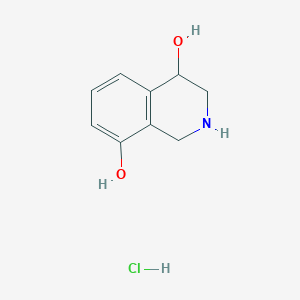
Bronze
説明
Bronze is an alloy traditionally composed of copper and tin . Modern bronze is typically 88% copper and about 12% tin . Bronze may also contain other metals such as aluminum, manganese, and even zinc . Bronze is of exceptional historical interest and still finds wide applications .
Synthesis Analysis
Bronze is synthesized by combining copper and tin, and sometimes other metals like aluminum, manganese, and zinc . The proportions of copper and tin varied widely in the past, but certain proportions were known to yield specific properties .
Molecular Structure Analysis
Bronze is a metal alloy, so it doesn’t have a molecular structure like a compound does. Instead, it has a metallic crystal structure where copper and tin atoms are arranged in a specific pattern. The exact structure can vary depending on the specific composition of the alloy and how it has been processed .
Physical And Chemical Properties Analysis
Bronze is a golden hard, brittle metal. It is highly ductile and exhibits low friction against other metals . Bronze is harder than pure iron and far more resistant to corrosion . The properties depend on the specific composition of the alloy as well as how it has been processed .
科学的研究の応用
Archaeological Research
Bronze is the defining metal of the European Bronze Age and has been at the center of archaeological and science-based research for well over a century . Archaeometallurgical studies have largely focused on determining the geological origin of the constituent metals, copper and tin, and their movement from producer to consumer sites .
Provenance Studies
One theme in the research of Bronze is provenance studies that aim to identify copper-mining centers involved in satisfying the demand for metals in the near and the far and hence tracking the routes of dispersal from the primary producer to consumers .
Metallurgy
Bronze Age metallurgy is thought to have quickly developed in scale and complexity . Attention is paid to the knowledge gained by prehistoric metalworkers of the properties of the different types of copper and copper alloys they were working, and the development of methods of casting and forging .
Art and Sculpture
The investigation of classical bronzes includes attention to ancient production techniques and the application of modern technologies to bronzes, such as X-radiography, endoscopy, and chemical analysis .
Conservation and Restoration
Scientific results provided very useful information to archaeologists, art historians, and conservators about the artistry, craftsmanship, production, conservation, and restoration of ancient bronze artifacts .
Material Analysis
The variety of issues discussed includes considerations in the cleaning of ancient bronze vessels; the processes involved in bronze casting, finishing, patination, and corrosion; studies of manufacturing techniques of gold objects in ancient African and medieval European metalworking; techniques of mercury gilding in the 18th century; an investigation of patina in the classification of bronze surfaces from land and lake environments; an examination of bronze objects from the Benin Kingdom, Nigeria; the history of restoration of the Marcus Aurelius monument in Rome; the corrosion of iron in architecture; and applications of radiographic tomography to the study of metal objects .
将来の方向性
The future of bronze is likely to continue to be diverse, given its wide range of applications. In the gaming industry, for example, bronze is being used as a reward in games like All Star Tower Defense . In the field of materials science, researchers are continually exploring new compositions and treatments of bronze to enhance its properties .
特性
IUPAC Name |
copper;tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39445-33-5, 12019-69-1 | |
| Record name | Copper, compd. with tin (4:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compd. with tin (6:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bronze | |
CAS RN |
12597-70-5 | |
| Record name | Bronze | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bronze | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is bronze disease and why is it a concern for preserving historical artifacts?
A1: Bronze disease is a form of corrosion that affects bronze artifacts, often leading to significant deterioration. It occurs due to a complex chemical reaction involving copper, chloride ions, and moisture. This process creates unstable copper chloride compounds that react with moisture and oxygen, leading to the formation of new corrosive products like atacamite and paratacamite. These compounds are responsible for the characteristic green or blue-green powdery deposits on affected bronze. []
Q2: How does the composition of bronze weapons from the Terracotta Army pits relate to their varying levels of corrosion?
A3: Analysis of bronze weapons from the Terracotta Army revealed that they are primarily high-tin bronzes. The swords, in particular, contain a higher tin content than other weapons and underwent heat treatment, contributing to their tenacity. The presence of a compact tin oxide layer on the surface of some weapons, potentially formed through quenching, seems to correlate with greater corrosion resistance. []
Q3: How can lead isotope analysis be used to trace the origin of ancient bronze artifacts?
A4: Lead isotope analysis provides insights into the geographical origin of metals used in ancient bronze objects. This technique involves comparing the ratios of different lead isotopes present in artifacts with those found in copper and lead ore deposits from various regions. For example, researchers analyzing bronze objects from Nuragic Sardinia found that the lead isotope signatures of many ingot fragments matched those of Cypriot copper ores, suggesting a trade network. []
Q4: Can the analysis of trace elements in bronze artifacts be used to determine the origin of the materials used in their production?
A5: Yes, trace element analysis, often using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), can provide valuable information about the origin of the raw materials used to create bronze artifacts. By comparing the trace element profiles of bronze artifacts to those of known ore deposits, researchers can often pinpoint the likely sources of the copper and tin used in the alloy. This approach has been successfully applied to trace the origin of bronze vessels from the Shang and Zhou Dynasties in China. []
Q5: How does the addition of elements like aluminum, nickel, and silicon affect the microstructure and corrosion behavior of bronze alloys?
A6: The addition of alloying elements like aluminum, nickel, and silicon significantly influences the microstructure and corrosion resistance of bronze alloys. For instance, aluminum bronze containing martensitic β phase is susceptible to selective corrosion in artificial seawater. Similarly, in nickel aluminum bronze, both martensitic β and lamellar eutectoidal FCC α phases are prone to selective attack. In silicon aluminum bronze, the presence of the cph γ phase, and in copper manganese aluminum bronze, the ordered β phase and FCC dendritic phase are vulnerable to corrosion. The extent of corrosion is influenced by the volume fraction, morphology, and distribution of these phases within the alloy. []
Q6: What are the benefits of using silver coatings on tin bronze bearings, and how can electrospark deposition (ESD) technology be used to achieve this?
A7: Applying a silver coating via ESD to tin bronze bearings enhances their performance by improving their tribological properties, reducing surface friction, and enhancing wear resistance. Silver, being a soft material, acts as an antifriction layer, while the ESD process ensures a strong metallurgical bond between the silver coating and the bronze substrate. This technique involves using controlled electrical discharges to deposit silver onto the bronze surface, resulting in a dense, uniform, and well-adhered coating. []
Q7: How does the temperature of plastic deformation affect the Portevin–Le Chatelier (PLC) effect in tin bronzes, and what implications does this have for their processing?
A8: The PLC effect, characterized by serrated flow behavior during tensile testing, is observed in tin bronzes and is influenced by temperature. The addition of zirconium (0.01-0.05%) to tin bronze significantly impacts the PLC effect depending on the deformation temperature. The type of serration pattern observed in the stress-strain curves varies with temperature, suggesting different deformation mechanisms at play. Understanding the relationship between temperature, composition, and the PLC effect is crucial for optimizing the processing and mechanical properties of these alloys. []
Q8: Can thermochemical treatments improve the wear resistance of copper alloys like brass and bronze?
A9: Yes, thermochemical treatments, such as applying a zinc-rich coating through diffusion processes, can substantially improve the wear resistance of copper alloys like brass and bronze. This treatment leads to the formation of a hard and wear-resistant zinc-rich layer on the surface of the alloy, significantly increasing its microhardness and ability to withstand wear. []
Q9: How can the study of bronze artifacts contribute to our understanding of ancient trade routes and cultural interactions?
A10: Bronze artifacts offer valuable insights into ancient trade networks and cultural exchange. By analyzing the composition and lead isotope ratios of bronze objects found in different geographical locations, researchers can trace the movement of raw materials and finished goods. This helps to reconstruct ancient trade routes and understand the extent of cultural interaction between different societies during the Bronze Age. [, ]
Q10: What role did bronze play in the development of ancient societies, particularly in terms of technological advancement and social structures?
A11: The advent of bronze metallurgy marked a significant turning point in human history. The superior properties of bronze compared to stone tools led to advances in agriculture, warfare, and craft production. The control over metal resources and production technologies often led to the emergence of specialized labor and hierarchical social structures. Bronze objects, particularly weapons, ornaments, and ritual vessels, often became symbols of power and prestige in ancient societies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



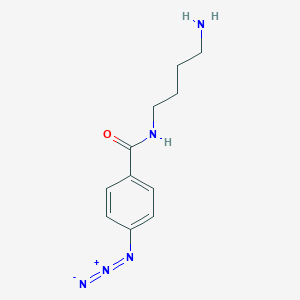
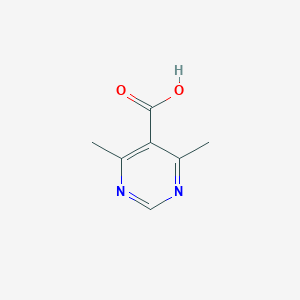
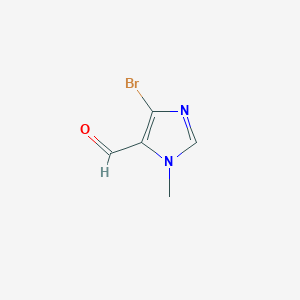

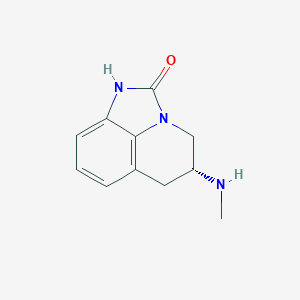
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
